![molecular formula C12H10N2 B062090 2-Methyl-1H-cyclopenta[b]quinoxaline CAS No. 160409-72-3](/img/structure/B62090.png)
2-Methyl-1H-cyclopenta[b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1H-cyclopenta[b]quinoxaline (MCQ) is a heterocyclic compound that belongs to the quinoxaline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. MCQ has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
2-Methyl-1H-cyclopenta[b]quinoxaline acts as a non-competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 2-Methyl-1H-cyclopenta[b]quinoxaline can modulate the excitatory neurotransmission and reduce the excessive release of glutamate, which is associated with various neurological and psychiatric disorders.
生化学的および生理学的効果
2-Methyl-1H-cyclopenta[b]quinoxaline has been shown to exhibit various biochemical and physiological effects in animal models. It can reduce the infarct volume and improve the neurological function in rats with cerebral ischemia. 2-Methyl-1H-cyclopenta[b]quinoxaline can also attenuate the neuronal apoptosis and oxidative stress in rats with traumatic brain injury. Moreover, 2-Methyl-1H-cyclopenta[b]quinoxaline can decrease the immobility time and increase the swimming time in the forced swim test, which is a behavioral test for depression.
実験室実験の利点と制限
2-Methyl-1H-cyclopenta[b]quinoxaline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-Methyl-1H-cyclopenta[b]quinoxaline can also be easily administered to animals through various routes, such as intraperitoneal injection and oral gavage. However, 2-Methyl-1H-cyclopenta[b]quinoxaline has some limitations for lab experiments. It has a relatively low solubility in water, which may limit its bioavailability and efficacy. 2-Methyl-1H-cyclopenta[b]quinoxaline can also exhibit some off-target effects, such as the inhibition of the dopamine transporter.
将来の方向性
2-Methyl-1H-cyclopenta[b]quinoxaline has several potential future directions for scientific research. One possible direction is to investigate the molecular mechanisms underlying the neuroprotective effects of 2-Methyl-1H-cyclopenta[b]quinoxaline in various neurological disorders. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of 2-Methyl-1H-cyclopenta[b]quinoxaline. Moreover, 2-Methyl-1H-cyclopenta[b]quinoxaline can be further studied for its potential use in combination therapy with other drugs for the treatment of neurological and psychiatric disorders.
合成法
The synthesis of 2-Methyl-1H-cyclopenta[b]quinoxaline involves the condensation of 2-methylcyclopentanone with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction proceeds through a cyclization process, leading to the formation of 2-Methyl-1H-cyclopenta[b]quinoxaline.
科学的研究の応用
2-Methyl-1H-cyclopenta[b]quinoxaline has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and spinal cord injury. 2-Methyl-1H-cyclopenta[b]quinoxaline has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.
特性
CAS番号 |
160409-72-3 |
|---|---|
製品名 |
2-Methyl-1H-cyclopenta[b]quinoxaline |
分子式 |
C12H10N2 |
分子量 |
182.22 g/mol |
IUPAC名 |
2-methyl-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C12H10N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-6H,7H2,1H3 |
InChIキー |
CSGBEOXYGSTDRS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2C1 |
正規SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



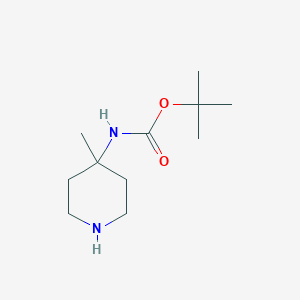
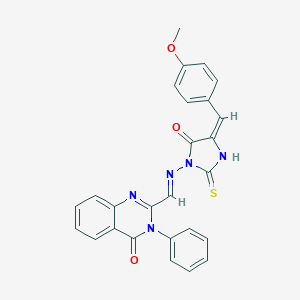
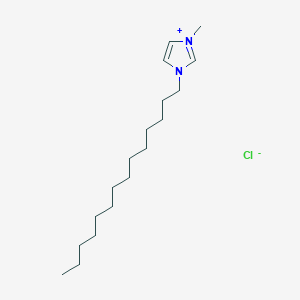
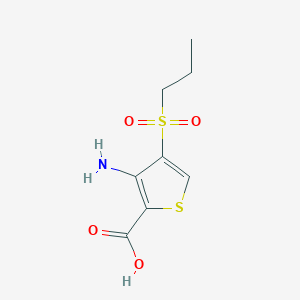
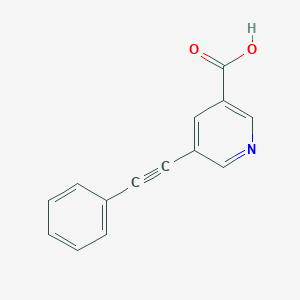
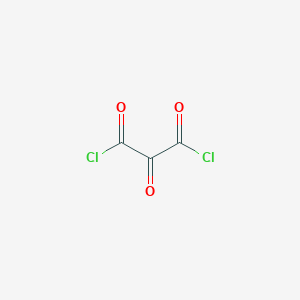
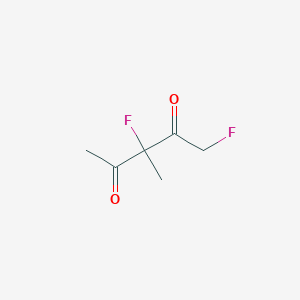
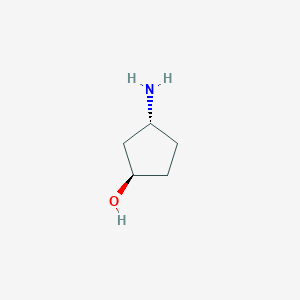
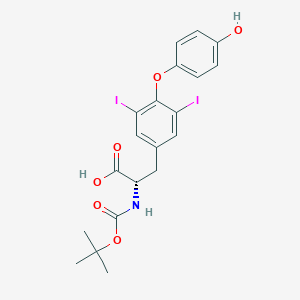
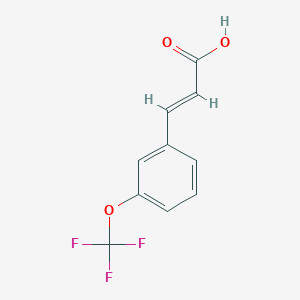
![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)
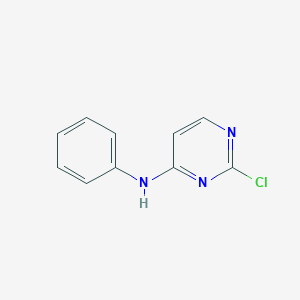
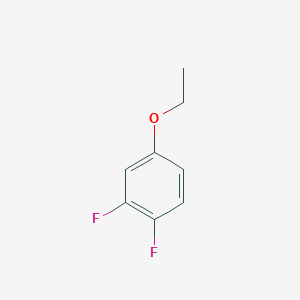
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)